molecular formula C18H21N3O2 B269200 N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide

N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide

Katalognummer B269200
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: BPOYMNASTZUURK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide, also known as MLN4924, is a small molecule inhibitor that targets NEDD8-activating enzyme (NAE). NAE is an essential enzyme involved in the activation of the ubiquitin-like protein NEDD8, which regulates protein degradation and cell cycle progression. MLN4924 has shown promise as a potential anticancer agent due to its ability to induce apoptosis and inhibit tumor growth in preclinical models.

Wirkmechanismus

N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide inhibits NAE, which is responsible for the activation of NEDD8. NEDD8 conjugation is an essential process for the regulation of protein degradation and cell cycle progression. Inhibition of NAE leads to the accumulation of un-conjugated NEDD8, which in turn leads to the inhibition of Cullin-RING ligases (CRLs), a family of E3 ubiquitin ligases involved in the degradation of a wide range of proteins. Inhibition of CRLs leads to the stabilization of a subset of proteins, including key regulators of the cell cycle and apoptosis, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis and metastasis in preclinical models of cancer. N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide has also been shown to enhance the cytotoxicity of other anticancer agents, such as cisplatin and gemcitabine.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide has several advantages as an experimental tool. It is a potent and specific inhibitor of NAE, which makes it a valuable tool for studying the role of NEDD8 conjugation in cellular processes. In addition, N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide has shown promise as a potential anticancer agent, which makes it a valuable tool for studying cancer biology. However, N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide has some limitations as an experimental tool. It is a small molecule inhibitor, which means that it may have off-target effects. In addition, N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide. One area of interest is the development of combination therapies that include N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide and other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide. In addition, there is interest in exploring the potential use of N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide in other diseases, such as neurodegenerative disorders and viral infections. Finally, there is interest in developing more potent and selective inhibitors of NAE that could have improved efficacy and safety profiles compared to N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide.

Synthesemethoden

The synthesis of N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide involves several steps, starting with the reaction of 3-nitrobenzoic acid with aniline to form 3-(phenylamino)benzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(tert-butoxycarbonyl)-3-aminophenylalanine methyl ester to form the desired product.

Wissenschaftliche Forschungsanwendungen

N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide has been extensively studied in preclinical models of cancer, where it has shown potent anticancer activity. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. In addition, N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide has been shown to inhibit tumor growth in mouse xenograft models of cancer.

Eigenschaften

Produktname

N-{3-[(anilinocarbonyl)amino]phenyl}-2,2-dimethylpropanamide

Molekularformel

C18H21N3O2

Molekulargewicht

311.4 g/mol

IUPAC-Name

2,2-dimethyl-N-[3-(phenylcarbamoylamino)phenyl]propanamide

InChI

InChI=1S/C18H21N3O2/c1-18(2,3)16(22)19-14-10-7-11-15(12-14)21-17(23)20-13-8-5-4-6-9-13/h4-12H,1-3H3,(H,19,22)(H2,20,21,23)

InChI-Schlüssel

BPOYMNASTZUURK-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

Kanonische SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.